molecular formula C11H19N5O3 B13394163 Boc-His-NHNH

Boc-His-NHNH

Cat. No.: B13394163
M. Wt: 269.30 g/mol
InChI Key: IIAZPXGGUWPKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-His-NHNH, also known as N-tert-butoxycarbonyl-L-histidine hydrazide, is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of histidine and a hydrazide group at the carboxyl end. This compound is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His-NHNH typically involves the protection of the amino group of histidine with a Boc group, followed by the conversion of the carboxyl group to a hydrazide. The general synthetic route includes:

    Protection of Histidine: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form Boc-His-OH.

    Formation of Hydrazide: Boc-His-OH is then treated with hydrazine hydrate (NH2NH2) to convert the carboxyl group to a hydrazide, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of histidine are protected using Boc2O and a suitable base.

    Hydrazide Formation: The protected histidine is then converted to the hydrazide using hydrazine hydrate under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-His-NHNH undergoes various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as sodium nitrite (NaNO2) and thiolysis agents are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions include:

    Azides: From oxidation reactions.

    Amines: From reduction reactions.

    Deprotected Amines: From Boc group removal.

Scientific Research Applications

Boc-His-NHNH has a wide range of applications in scientific research, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules or surfaces.

    Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

    Biochemical Studies: Used in studies involving enzyme-substrate interactions and protein modifications.

Mechanism of Action

The mechanism of action of Boc-His-NHNH involves its reactivity towards various chemical reagents. The Boc group provides stability and protection to the amino group, allowing for selective reactions at the hydrazide end. Upon removal of the Boc group, the amino group becomes available for further functionalization or interaction with other molecules. The hydrazide group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

    Boc-His-OH: Similar to Boc-His-NHNH but lacks the hydrazide group.

    Fmoc-His-NHNH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    Cbz-His-NHNH: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

This compound is unique due to its dual functionality, with both a Boc-protected amino group and a hydrazide group. This dual functionality allows for selective reactions and modifications, making it a versatile compound in peptide synthesis and biochemical applications.

Properties

IUPAC Name

tert-butyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O3/c1-11(2,3)19-10(18)15-8(9(17)16-12)4-7-5-13-6-14-7/h5-6,8H,4,12H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAZPXGGUWPKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.